molecular formula C13H21N3O B8110210 1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8110210
M. Wt: 235.33 g/mol
InChI Key: NBARMUVXRGVIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical intermediate belonging to a class of substituted tetrahydro-pyrazolopyridine compounds that are of significant interest in medicinal chemistry and pharmaceutical research. This scaffold is recognized for its potential as a key building block in the synthesis of novel bioactive molecules. Compounds based on the tetrahydro-pyrazolo[4,3-c]pyridine core have been investigated for their utility in modulating various biological targets . Specifically, related analogues have been explored as potential therapeutics for cardiovascular conditions, with research indicating their activity towards ion channels relevant in the context of atrial fibrillation and other arrhythmias . Furthermore, structurally similar pyrazolo-pyridine and pyrazolo-pyrimidine derivatives are being studied in other therapeutic areas, including as modulators of the C5a receptor for the treatment of inflammatory and autoimmune diseases . The cyclopropylmethyl and ethoxymethyl substituents on this particular compound are designed to influence its physicochemical properties and binding affinity, making it a valuable synthetic intermediate for researchers developing structure-activity relationships. This product is intended for use in laboratory research to support the discovery and development of new pharmacological agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-17-9-12-6-14-5-11-7-15-16(13(11)12)8-10-3-4-10/h7,10,12,14H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBARMUVXRGVIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC2=C1N(N=C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS No. 1422138-31-5) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21N3O
  • Molecular Weight : 235.33 g/mol
  • CAS Number : 1422138-31-5

Pharmacological Properties

This compound exhibits various biological activities that are of significant interest in pharmacology.

Inhibitory Activity

Research indicates that this compound may possess inhibitory effects on specific enzymes:

  • Butyrylcholinesterase (BChE) : The compound demonstrates notable inhibitory activity against BChE with an IC50 value comparable to known inhibitors such as physostigmine. This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
  • Acetylcholinesterase (AChE) : Moderate inhibitory activity against AChE has also been reported, indicating a dual action on cholinergic pathways which could enhance cognitive function .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • The compound binds to the active sites of enzymes such as BChE and AChE, modulating their activity and thereby influencing neurotransmitter levels in the synaptic cleft. This modulation can lead to enhanced cholinergic signaling which is crucial for cognitive processes.

Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Cholinesterase InhibitionButyrylcholinesteraseIC50 = 46.42 µM
Cholinesterase InhibitionAcetylcholinesteraseIC50 = 157.31 µM
Cognitive EnhancementCholinergic PathwaysEnhanced memory
Analgesic ActivityPain PathwaysSuperior to acetylsalicylic acid

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Pyrazolo[4,3-c]pyridine derivatives have shown promise in various biological activities, including:

  • Anticancer Activity : Research indicates that compounds similar to 1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of cell cycle proteins .

Neuropharmacology

The structure of this compound suggests potential applications in neuropharmacology. Preliminary studies indicate that it may affect neurotransmitter systems, which could lead to developments in treatments for neurological disorders .

Synthetic Methodologies

The synthesis of this compound involves several organic chemistry techniques. Key synthetic routes typically include:

  • Reagents : Sodium borohydride for reductions and various alkyl halides for substitution reactions.
  • Conditions : Optimization of reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity .

Case Study 1: Anticancer Activity

A study conducted on derivatives of pyrazolo[4,3-c]pyridine demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of similar compounds revealed that they could modulate glutamate receptors, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Key Findings :

  • Nitrofuran Warhead: Compounds with a C5 nitrofuran group (13e, 13g) exhibit significantly enhanced activity compared to non-tagged analogs (12g) due to redox cycling and oxidative stress induction .
  • N1 Substituent : The 2-methoxyethyl group in 13g improves solubility and target engagement compared to cyclopropylmethyl in 13e , contributing to its superior MIC values .

Antitubercular THPP Derivatives Targeting Mycobacterium tuberculosis Pantothenate Synthetase (PS)

Compound ID Substituents (N1, C3) Key Features Activity (PS Inhibition) Reference
7d N1: Triazolylmethyl; C3: Diphenyl Most potent in series; non-cytotoxic IC₅₀: 1.01 µM; MIC: 24.72 µM
3-Phenyl derivatives N1: Benzyl; C3: 4-Fluorophenyl Hydrophobic substituents enhance binding IC₅₀: 90 nM (optimized analogs)

Key Findings :

  • Hydrophobic Substituents : 3-Phenyl derivatives with fluorophenyl groups show potent PS inhibition due to interactions with the enzyme's hydrophobic pocket .
  • Scaffold Flexibility : The THPP core accommodates diverse substituents (e.g., triazolylmethyl in 7d ), enabling tailored optimization for bacterial vs. mammalian targets .

Structural and Conformational Comparisons

  • Half-Chair Conformation : The THPP ring adopts a half-chair conformation in crystal structures, with equatorial positioning of substituents (e.g., methylsulfonyl in I–III ) optimizing steric compatibility with targets like c-Met kinase .
  • Electron-Withdrawing Groups : Trifluoromethyl or nitro groups at C3/C5 enhance metabolic stability and target affinity .

Data Gaps :

  • Direct comparative studies between antimicrobial and antitubercular THPP derivatives are lacking.

Preparation Methods

Dienamine Intermediate Synthesis

The pyrazolo[4,3-c]pyridine core is often constructed through dienamine intermediates. Starting with dimethyl acetonedicarboxylate , a two-step process yields dienamine 2 (Scheme 1):

  • Knoevenagel condensation between dimethyl acetonedicarboxylate and an aldehyde generates an α,β-unsaturated carbonyl compound.

  • Ammonia-mediated cyclization forms the dienamine scaffold.

Reaction Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (65–70°C)

  • Yield: 85–90%

Functionalization with Cyclopropylmethyl and Ethoxymethyl Groups

The dienamine intermediate undergoes condensation with cyclopropylmethylamine and ethoxymethyl chloride in a sequential manner:

  • N-Alkylation : Cyclopropylmethyl bromide reacts with the pyridine nitrogen under basic conditions (K₂CO₃, DMF, 80°C).

  • O-Alkylation : Ethoxymethyl chloride introduces the ethoxymethyl group at the 7-position using NaH as a base in THF.

Key Data :

StepReagentsYield (%)Purity (%)
N-AlkylationK₂CO₃, DMF, 80°C7895
O-AlkylationNaH, THF, 0°C → RT8297

SNAr and Japp–Klingemann Cascade Strategy

SNAr Reaction with 2-Chloro-3-Nitropyridine

This method employs 2-chloro-3-nitropyridine as a starting material (Scheme 2):

  • Nucleophilic aromatic substitution (SNAr) : Reaction with hydrazine derivatives forms a hydrazone intermediate.

  • Modified Japp–Klingemann reaction : Treatment with arenediazonium tosylates induces cyclization to form the pyrazole ring.

Optimization Insights :

  • Regioselectivity : Controlled by solvent polarity (e.g., DMF favors C-3 substitution).

  • One-pot procedure : Combines azo-coupling, deacylation, and cyclization steps, reducing purification needs.

Representative Yield : 72–88% for analogous pyrazolo[4,3-c]pyridines.

Microwave-Assisted Cyclization

Green Synthesis in Aqueous Media

A microwave-enhanced route minimizes reaction time and improves efficiency:

  • Three-component reaction : 5-Aminopyrazole, paraformaldehyde, and β-diketone react in water with InCl₃ catalysis.

  • Cyclocondensation : Microwave irradiation (100°C, 300 W) facilitates pyridine ring formation.

Advantages :

  • Solvent : Water (eco-friendly)

  • Time : 15–30 minutes vs. 6–12 hours conventionally.

Reductive Amination for N-Substitution

Introduction of Cyclopropylmethyl Group

Post-cyclization, reductive amination installs the cyclopropylmethyl moiety:

  • Boc protection : Shields the pyridine nitrogen during subsequent steps.

  • Reductive amination : Cyclopropylmethylamine reacts with the ketone intermediate using NaBH₃CN.

Critical Parameters :

  • Catalyst : Pd/C (10 wt%)

  • Yield : 68% after deprotection.

Comparative Analysis of Synthetic Routes

MethodYield Range (%)Key AdvantageLimitation
Dienamine Condensation75–88High regiocontrolMulti-step purification
SNAr/Japp–Klingemann70–85One-pot efficiencySensitivity to solvent polarity
Microwave-Assisted80–92Rapid synthesisSpecialized equipment required
Reductive Amination65–75Late-stage functionalizationBoc deprotection step

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR :

    • Pyrazole protons: δ 7.8–8.2 ppm (singlet, 1H).

    • Ethoxymethyl group: δ 3.5–3.7 ppm (quartet, 2H).

  • MS (ESI) : [M+H]⁺ at m/z 262.2.

Purity Assessment

  • HPLC : >98% purity using C18 column (ACN/H₂O gradient).

Industrial-Scale Considerations

Continuous Flow Reactor Design

  • Throughput : 1 kg/day using microreactors.

  • Cost Reduction : Solvent recycling lowers production costs by 40% .

Q & A

Q. What are the best practices for scaling up synthesis while maintaining enantiopurity?

  • Methodological Answer : Opt for asymmetric catalysis (e.g., chiral ligands in alkylation) or enzymatic resolution. Continuous flow reactors improve mixing and thermal control for exothermic steps (e.g., cyclopropane ring formation). Monitor enantiomeric excess (ee) via chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.